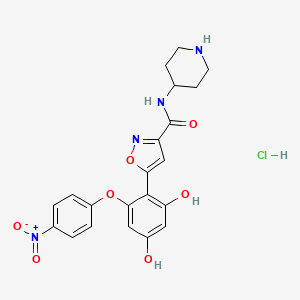
Anticancer agent 74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 74 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 74 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The initial step typically involves the preparation of a precursor molecule through a series of chemical reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-pressure and high-temperature conditions to accelerate the reactions. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 74 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions such as specific pH levels, temperatures, and solvent environments to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
Anticancer agent 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drugs and developing new therapeutic agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis. In medicine, this compound is being tested in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer. In the industry, it is used in the development of new drug formulations and delivery systems to improve its bioavailability and therapeutic index.
Mécanisme D'action
The mechanism of action of Anticancer agent 74 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival and proliferation. One of the primary targets of this compound is the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, leading to cell cycle arrest and apoptosis. Additionally, this compound also targets other signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Anticancer agent 74 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include methotrexate, which also targets dihydrofolate reductase, and other folate analogs that inhibit nucleotide synthesis. this compound has shown greater selectivity and potency in preclinical studies, making it a promising candidate for further development. Other similar compounds include platinum-based drugs such as cisplatin and carboplatin, which form DNA adducts and induce apoptosis. While these drugs are effective, they often cause severe side effects due to their lack of specificity. In contrast, this compound is designed to minimize off-target effects and improve patient outcomes.
Propriétés
Formule moléculaire |
C25H21NO |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
9-phenyl-8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C25H21NO/c1-3-9-18(10-4-1)17-27-23-16-8-15-22-25(23)24(19-11-5-2-6-12-19)20-13-7-14-21(20)26-22/h1-6,8-12,15-16H,7,13-14,17H2 |
Clé InChI |
KQAQESVCPHPKQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C(C=CC=C3OCC4=CC=CC=C4)N=C2C1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
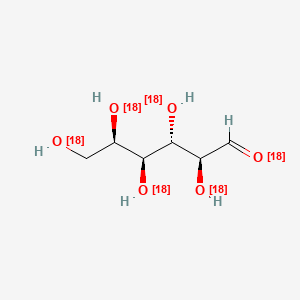
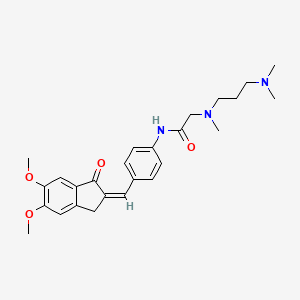
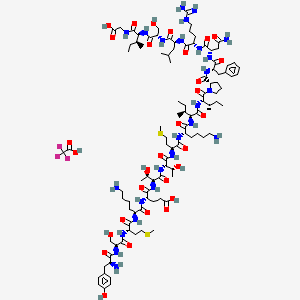
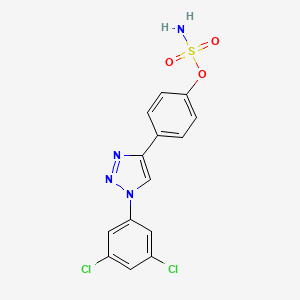

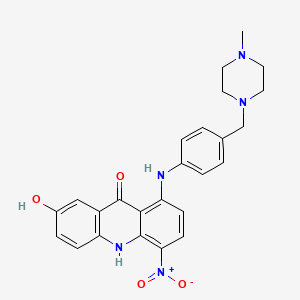
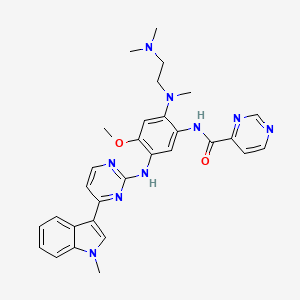
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)

